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Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E
receptor 2 (ApoER?2), is a transmembrane protein that plays a crucial role in neuronal
development, synaptic plasticity, and cell signaling.[1] It is a key receptor in the Reelin signaling
pathway, which is essential for correct neuronal migration and the formation of cortical layers
during brain development.[1][2] Dysregulation of the LRP8-mediated signaling has been
implicated in various neurological and disease states. Accurate and reliable quantification of
LRP8 gene expression is therefore critical for research in neurobiology, oncology, and drug
development.

These application notes provide a comprehensive guide for the quantitative analysis of human
LRP8 gene expression using SYBR Green-based quantitative Polymerase Chain Reaction
(gPCR). Included are validated primer sequences, detailed experimental protocols, and a
description of the LRP8 signaling pathway.

Quantitative PCR Primers for Human LRP8

A commercially available and validated primer pair for the quantification of human LRP8 mRNA
is provided below. These primers have been cited in peer-reviewed research, demonstrating
their utility in gene expression analysis.[3]
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Parameter Sequence (5' - 3"

Forward Primer GAAGCGGAACTATTCACGCCTC
Reverse Primer ATGAGGACCTCCTGCTCTTTCG
Target Gene Human LRP8 (ApoER2)

NCBI Accession No. NM_ 004631

Locus ID 7804

Table 1: Validated gPCR primer sequences for human LRPS8.

LRP8 Signaling Pathway

LRP8 is a central component of the Reelin signaling pathway. The binding of the extracellular
ligand Reelin to LRP8 and the Very Low-Density Lipoprotein Receptor (VLDLR) initiates a
cascade of intracellular events.[1][2] A key early event is the phosphorylation of the intracellular
adapter protein Dab1l, which is recruited to the cytoplasmic tail of LRP8.[1] Phosphorylated
Dabl then serves as a scaffold for the recruitment and activation of downstream signaling
molecules, including Src family kinases (Src/Fyn).[2][4] This leads to the activation of various
downstream pathways, such as the Crk/C3G/Rap1l pathway, which influences cell adhesion
and migration.[2]

Recent studies have also revealed a synapse-to-nucleus signaling pathway initiated by Reelin
binding to LRP8. This process involves the y-secretase-dependent cleavage of the LRP8
intracellular domain (ICD). The released LRP8-ICD then translocates to the nucleus, where it
participates in the regulation of gene expression related to synaptic plasticity and memory
formation.[5]
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LRP8 Signaling Pathway Diagram.

Experimental Protocol: SYBR Green qPCR for
Human LRPS8

This protocol outlines the steps for quantifying human LRP8 mRNA levels from total RNA using
a two-step SYBR Green-based gPCR method.

Materials

e RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen)
» Reverse Transcription Kit: (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

e SYBR Green gPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, Applied
Biosystems)|[3]

» Nuclease-free water
e Human LRP8 Primers: (See Table 1)
o Reference Gene Primers: (e.g., GAPDH, ACTB)

e gPCR instrument: (e.g., ABI 7900HT)[3]
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Experimental Workflow for gPCR.

Methodology

1. RNA Isolation and Quantification:

 |solate total RNA from your cell or tissue samples according to the manufacturer's protocol of
your chosen RNA isolation Kit.
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o Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g.,
NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.

» Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.
2. Reverse Transcription (cDNA Synthesis):

o Synthesize cDNA from 1 ug of total RNA using a reverse transcription kit. Follow the
manufacturer's instructions.

 Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic
DNA contamination.

 Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
3. gPCR Reaction Setup:

e Prepare the gPCR master mix on ice. For a single 20 uL reaction, combine the following
components:

Component Volume Final Concentration

2x SYBR Green gPCR Master

Mix 10 pL 1x
Forward Primer (10 uM) 0.8 uL 400 nM
Reverse Primer (10 uM) 0.8 uL 400 nM
Diluted cDNA 2 uL

Nuclease-free water 6.4 uL

Total Volume 20 pL

Table 2: qPCR Reaction Mix.

e Controls:
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o No Template Control (NTC): Replace cDNA with nuclease-free water to detect
contamination.

o -RT Control: Use the product from the no-reverse transcriptase reaction to detect genomic
DNA contamination.

e Run all samples and controls in triplicate.
4. qPCR Cycling Conditions:

o Perform the gPCR using the following cycling conditions, which are based on manufacturer
recommendations for the OriGene primer pair[3]:

Step Temperature Time Cycles
UDG Activation 50°C 2 min 1
Polymerase Activation  95°C 10 min 1
Denaturation 95°C 15 sec 40
Annealing/Extension 60°C 1 min

Melt Curve Analysis 60-95°C Incremental 1

Table 3: qPCR Cycling Parameters.

5. Data Analysis:

e Analyze the gqPCR data using the software provided with your instrument.
o Determine the cycle threshold (Ct) for each reaction.

» Perform a melt curve analysis to verify the specificity of the PCR product. A single peak
indicates a specific product.

o Calculate the relative expression of LRP8 using the comparative Ct (AACt) method,
normalizing to a stably expressed reference gene (e.g., GAPDH or ACTB).
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Conclusion

This document provides a detailed guide for the quantitative analysis of human LRP8 gene
expression. The provided primer sequences and protocol offer a reliable method for
researchers to investigate the role of LRP8 in various biological and pathological processes.
Adherence to good laboratory practices for gPCR, including proper controls and data analysis,
is essential for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]

e 2. Frontiers | New Insights into Reelin-Mediated Signaling Pathways [frontiersin.org]
» 3. origene.com [origene.com]

o 4. researchgate.net [researchgate.net]

e 5. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and
Memory Formation - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Quantitative PCR
analysis of Human LRP8]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576930#quantitative-pcr-primers-for-human-Irp8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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